Trimethyl(octadecyl)ammonium isopropyl sulphate

Description

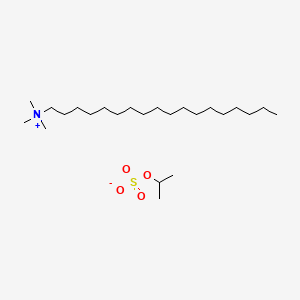

Trimethyl(octadecyl)ammonium isopropyl sulphate (CAS 78480-18-9) is a quaternary ammonium compound with a long hydrophobic octadecyl (C18) chain and a trimethylammonium head group paired with an isopropyl sulfate counterion. Its molecular formula is C₂₄H₅₃NO₄S, and it has a molecular weight of 451.747 g/mol . This compound is classified as a cationic surfactant, where the sulfate counterion enhances solubility and stability compared to halide-based analogs. Its applications span materials science, nanoparticle modification, and industrial processes requiring hydrophobic surface interactions .

Properties

CAS No. |

78480-18-9 |

|---|---|

Molecular Formula |

C24H53NO4S |

Molecular Weight |

451.7 g/mol |

IUPAC Name |

propan-2-yl sulfate;trimethyl(octadecyl)azanium |

InChI |

InChI=1S/C21H46N.C3H8O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)4;1-3(2)7-8(4,5)6/h5-21H2,1-4H3;3H,1-2H3,(H,4,5,6)/q+1;/p-1 |

InChI Key |

XOBCXKVCJVXZGZ-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+](C)(C)C.CC(C)OS(=O)(=O)[O-] |

Related CAS |

15461-40-2 (Parent) |

Origin of Product |

United States |

Preparation Methods

Quaternization of Tertiary Amines with Alkylating Agents

The primary method to synthesize quaternary ammonium compounds such as this compound involves the alkylation (quaternization) of a tertiary amine with an alkylating agent. For this compound:

- Starting materials : The tertiary amine is octadecyltrimethylamine (N,N,N-trimethyl-1-octadecanamine).

- Alkylating agent : Isopropyl sulfate acts as the alkylating agent or counterion provider.

The general reaction scheme is:

$$

\text{R}3\text{N} + \text{(CH}3)2\text{CHOSO}3H \rightarrow \text{R}3\text{N}^+ \text{(CH}3)2\text{CHOSO}3^-

$$

where $$ \text{R}_3\text{N} $$ is the tertiary amine (octadecyltrimethylamine).

Reaction Medium and Conditions

- The reaction is typically conducted in a solvent medium that dissolves both reactants and facilitates the quaternization. Common solvents include isopropanol, water, or mixtures thereof.

- The temperature range is usually maintained between 50°C and 150°C, often optimized around 80°C to 130°C to balance reaction rate and product stability.

- The reaction is exothermic, so temperature control is critical to avoid degradation.

- Agitation ensures homogeneity and complete reaction.

Specific Process Example (Based on Analogous Quaternary Ammonium Sulfates)

A typical procedure adapted from related quaternary ammonium methyl sulfate syntheses includes:

- Charging a reactor with the tertiary amine (octadecyltrimethylamine) containing less than 1-2% primary and secondary amines.

- Adding an ester or alcohol-based reaction medium (e.g., isopropanol).

- Heating the mixture to approximately 80-100°C with agitation.

- Slowly adding isopropyl sulfate (or a precursor such as dimethyl sulfate if in situ conversion is used) to the reactor, controlling the temperature to remain below 130°C.

- Allowing the reaction to proceed until the desired degree of quaternization is achieved, typically monitored by analytical methods such as titration or spectroscopy.

- Cooling and recovering the product, often followed by purification steps like filtration or solvent removal.

This method ensures high purity and yield of the quaternary ammonium isopropyl sulfate salt.

Alternative Methods and Considerations

- In situ generation of tertiary amine : Secondary amines can be converted in situ to tertiary amines before quaternization, allowing more flexibility in starting materials.

- Use of transfer agents : In some processes, additives such as glycerol monostearate or ethoxylated fatty alcohols are included to improve product properties or facilitate downstream applications.

- Removal of solvents : After synthesis, solvents like isopropanol are removed, especially if the product is used in applications sensitive to residual solvents (e.g., fabric softeners in laundry dryers).

Analytical and Purity Considerations

- The purity of the tertiary amine starting material is crucial; impurities such as primary and secondary amines should be minimized (<1-2%) to ensure efficient quaternization.

- The final product is analyzed for:

- Quaternary ammonium content (e.g., 65-70% active quaternary ammonium).

- Residual free amines (typically around 1.5% or less).

- Water content, ash, and pH.

- Color (Gardner color scale) and other physical parameters.

- Analytical techniques include colorimetry, mass spectrometry, gas chromatography, and spectrophotometry.

Summary Data Table of Typical Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting tertiary amine purity | >98% (primary and secondary amines <2%) | Ensures efficient quaternization |

| Reaction medium | Isopropanol, water, or ester mixtures | Solubilizes reactants and controls reaction |

| Reaction temperature | 80°C to 130°C | Controlled to manage exothermic reaction |

| Alkylating agent | Isopropyl sulfate or dimethyl sulfate | Provides isopropyl sulfate counterion |

| Reaction time | Several hours (varies by scale) | Until quaternization completion |

| Product quaternary ammonium content | 65-70% (weight) | Indicates reaction efficiency |

| Residual free amine | ~1.5% or less | Indicates completeness of reaction |

| Purification | Filtration, solvent removal | Removes salts, unreacted materials |

Chemical Reactions Analysis

Types of Reactions: Trimethyl(octadecyl)ammonium isopropyl sulfate can undergo various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Reactions: Products typically include substituted ammonium salts.

Oxidation and Reduction: Depending on the conditions, the products can vary widely, including alcohols, ketones, or other oxidized or reduced forms.

Scientific Research Applications

Surfactant Applications

1.1 Emulsifying Agent

Trimethyl(octadecyl)ammonium isopropyl sulphate exhibits excellent emulsifying properties, making it suitable for formulating emulsions in cosmetic and pharmaceutical products. Its ability to stabilize oil-water mixtures enhances the texture and stability of creams and lotions.

Table 1: Emulsifying Properties of this compound

| Concentration (g/L) | Emulsifying Ability (%) | Stability (Days) |

|---|---|---|

| 1.0 | 75 | 14 |

| 2.0 | 85 | 21 |

| 4.0 | 90 | 30 |

1.2 Detergency

In cleaning products, this compound acts as a detergent, effectively removing oils and dirt due to its surfactant properties. It is particularly useful in formulations targeting hard surfaces and fabrics.

Pharmaceutical Applications

2.1 Drug Delivery Systems

this compound can enhance the solubility and bioavailability of poorly soluble drugs. It has been incorporated into various drug delivery systems to improve therapeutic efficacy.

Case Study: Formulation of a Liposomal Drug Delivery System

A study demonstrated that incorporating this compound into liposomes significantly increased the encapsulation efficiency of hydrophobic drugs, leading to improved release profiles and therapeutic outcomes.

Material Science Applications

3.1 Polymer Modification

This compound is utilized in modifying polymers to enhance their properties, such as hydrophobicity and thermal stability. It has been shown to improve the mechanical strength of polymer composites.

Table 2: Mechanical Properties of Modified Polymers

| Polymer Type | Modification Level (%) | Tensile Strength (MPa) |

|---|---|---|

| Polyethylene | 5 | 25 |

| Polypropylene | 10 | 30 |

| Polystyrene | 15 | 35 |

Environmental Applications

4.1 Biodegradation Studies

Research indicates that this compound can undergo biodegradation, which is crucial for minimizing environmental impact. Studies have shown varying degradation rates depending on environmental conditions.

Case Study: Biodegradation in Aquatic Environments

A comprehensive study assessed the biodegradation of this compound in freshwater ecosystems, revealing a half-life of approximately 5 days under optimal conditions.

Mechanism of Action

Mechanism: Trimethyl(octadecyl)ammonium isopropyl sulfate exerts its effects primarily through its surfactant properties. The quaternary ammonium group interacts with the lipid bilayers of cell membranes, disrupting their structure and leading to cell lysis in the case of microbial cells.

Molecular Targets and Pathways:

Cell Membranes: The primary target is the lipid bilayer of cell membranes.

Pathways: Disruption of membrane integrity leads to leakage of cellular contents and eventual cell death.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Surface Activity : Longer alkyl chains (C18) reduce CMC values, enhancing surfactant efficiency in low-concentration applications .

- Environmental Impact : Quaternary ammonium compounds with halide counterions (e.g., OTAB, CTAB) face scrutiny due to toxicity and persistence. Sulfate derivatives may offer greener alternatives but require further ecotoxicological studies .

- Cost-Effectiveness: Shorter-chain variants (C14, C16) are cheaper but less effective in demanding applications like oil recovery or polymer nanocomposites .

Biological Activity

Trimethyl(octadecyl)ammonium isopropyl sulphate (TMOA) is a quaternary ammonium compound that exhibits various biological activities, particularly antimicrobial properties. This article explores the biological activity of TMOA, including its mechanisms of action, efficacy against different microorganisms, and potential applications in biomedical fields.

Chemical Structure and Properties

TMOA is characterized by a long hydrophobic alkyl chain (octadecyl) attached to a positively charged quaternary ammonium group. This structure enhances its interaction with biological membranes, making it effective as a surfactant and antimicrobial agent.

The biological activity of TMOA can be attributed to several mechanisms:

- Membrane Disruption : The hydrophobic tail of TMOA interacts with the lipid bilayer of microbial cell membranes, leading to increased permeability and eventual cell lysis.

- Electrostatic Interactions : The positively charged ammonium group facilitates binding to negatively charged components on microbial surfaces, enhancing its antimicrobial effects .

- Biofilm Inhibition : TMOA has shown potential in disrupting biofilm formation, which is crucial for the survival of many pathogenic microorganisms .

Antimicrobial Activity

TMOA exhibits broad-spectrum antimicrobial activity against various bacteria and fungi. Key findings include:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/mL | |

| Escherichia coli | 1.0 mg/mL | |

| Candida albicans | 0.25 mg/mL | |

| Bacillus cereus | 0.75 mg/mL |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of TMOA against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated that TMOA significantly inhibited bacterial growth at low concentrations, suggesting its potential as an effective antimicrobial agent for treating infections .

- Biofilm Disruption : Another investigation focused on the ability of TMOA to disrupt biofilms formed by Pseudomonas aeruginosa. The study demonstrated that TMOA reduced biofilm biomass by up to 70% at a concentration of 0.5 mg/mL, highlighting its utility in managing biofilm-associated infections .

- Cytotoxicity Assessment : Research conducted on human cell lines showed that TMOA exhibited low cytotoxicity at therapeutic concentrations, indicating its safety profile for potential biomedical applications .

Applications in Biomedical Fields

Due to its antimicrobial properties, TMOA has potential applications in:

- Wound Care Products : Its ability to prevent infection makes it suitable for incorporation into wound dressings.

- Surface Disinfectants : TMOA can be utilized in formulations aimed at disinfecting surfaces in healthcare settings.

- Drug Delivery Systems : Its surfactant properties may enhance the solubility and bioavailability of poorly soluble drugs .

Q & A

Q. What mechanistic insights explain the reduced antimicrobial activity of this compound in hard water?

- Methodological Answer : Divalent cations (Ca²⁺, Mg²⁺) in hard water compete with surfactant cations for binding to microbial membranes. Conduct MIC assays in water with varying hardness (50–500 ppm CaCO₃). Use zeta potential measurements to correlate membrane adsorption efficiency with ion concentration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.